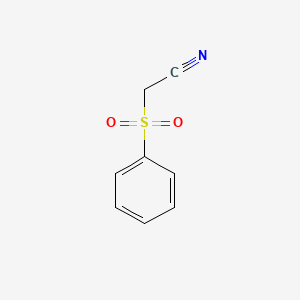

(Phenylsulfonyl)acetonitrile

Overview

Description

Condensation reaction of (phenylsulfonyl)acetonitrile with benzaldehyde in water in heterogeneous phase in the presence and absence of anionic and cationic surfactants has been studied. Dehydrative alkylation of alcohols with this compound under modified Mitsunobu conditions has been investigated.

Scientific Research Applications

High-Voltage Electrolyte Additive in Lithium-Ion Batteries

(Phenylsulfonyl)acetonitrile (PSPAN) has been explored as a high-voltage additive in lithium-ion batteries. It helps form a solid electrolyte interface (SEI) on LiCoO2 cathodes, enhancing both capacity retention and rate performance. PSPAN is preferentially oxidized over other solvents, and its contribution to the formation of a sulfide SEI film containing Li2S, Li2O, and LiF results in improved battery performance (Deng et al., 2019).

Sulfonation Agent in Organic Synthesis

This compound is used in the sulfonation of 1-phenylsulfonyl-1H-pyrroles and 1-phenylsulfonyl-1H-indoles, providing an efficient method for direct synthesis of various sulfonamide derivatives. This approach offers a clean and simple protocol, highlighting its utility in organic synthesis (Janosik et al., 2006).

Catalyst in Friedel-Crafts Alkylations

In catalytic applications, this compound is involved in Friedel-Crafts alkylations. It has been used for the efficient synthesis of di- or triarylmethanes from 1,2,4-trimethoxybenzene and various aldehydes or benzylic alcohols, demonstrating its versatility as a catalyst in organic reactions (Wilsdorf et al., 2013).

Electrosynthesis of Isothiazoles

The compound aids in the electrosynthesis of isothiazoles from sulfonyl-substituted 2-alkenenitriles. This process involves the electroreduction of elemental sulfur and is characterized by the elimination of a phenylsulfonyl group, underscoring its role in synthesizing sulfur-containing compounds (Kunugi et al., 1999).

In Antimicrobial Agents

This compound serves as a precursor in the synthesis of various heterocyclic compounds with antimicrobial properties. These include pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles, highlighting its significance in developing new antimicrobial agents (Shaaban, 2008).

Safety and Hazards

Mechanism of Action

Target of Action

It has been used in the synthesis of various organic compounds , suggesting that it may interact with a wide range of molecular targets.

Mode of Action

(Phenylsulfonyl)acetonitrile has been involved in condensation reactions with benzaldehyde in water in heterogeneous phase in the presence and absence of anionic and cationic surfactants . It has also been used in dehydrative alkylation of alcohols under modified Mitsunobu conditions . These reactions suggest that this compound can act as a reactant in various chemical transformations.

Biochemical Pathways

It has been used in the synthesis of pyridines, chromenes, and thiophene derivatives based on sulfones . This suggests that it may influence the biochemical pathways related to these compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been used in reactions carried out in water and in the presence of various surfactants . The specific environmental conditions, such as temperature and pH, could potentially influence the reactivity and stability of this compound.

Biochemical Analysis

Biochemical Properties

(Phenylsulfonyl)acetonitrile plays a significant role in biochemical reactions, particularly in condensation and dehydrative alkylation reactions. It interacts with enzymes and proteins involved in these processes, such as those facilitating the Mitsunobu reaction . The compound’s interaction with biomolecules often involves the formation of covalent bonds, leading to the synthesis of complex organic molecules. These interactions are crucial for the development of new pharmaceuticals and agrochemicals.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, this compound can impact cell signaling by interacting with receptors and enzymes on the cell surface, thereby affecting cellular responses to external stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. The compound’s ability to form covalent bonds with enzymes can lead to changes in enzyme activity, thereby influencing metabolic pathways and gene expression . These molecular interactions are essential for understanding the compound’s role in biochemical processes and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard ambient conditions, but its long-term effects on cellular function can vary . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression. These temporal effects are important for determining the compound’s suitability for various applications.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects, such as organ toxicity or metabolic disturbances, may occur at high doses. Understanding these dosage effects is crucial for developing safe and effective applications of the compound in biomedical research.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other compounds. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution of this compound is important for determining its bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for understanding how this compound exerts its effects at the cellular level and for developing targeted therapeutic applications.

Properties

IUPAC Name |

2-(benzenesulfonyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCFFNGBCVAUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40226949 | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7605-28-9 | |

| Record name | (Phenylsulfonyl)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7605-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7605-28-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40226949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylsulphonylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

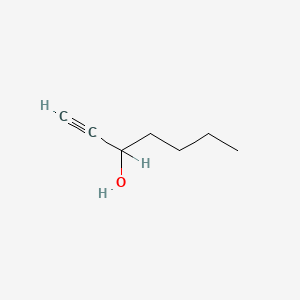

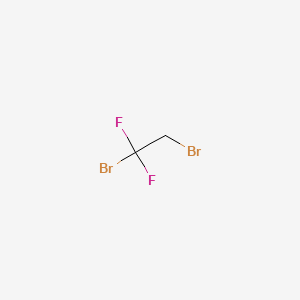

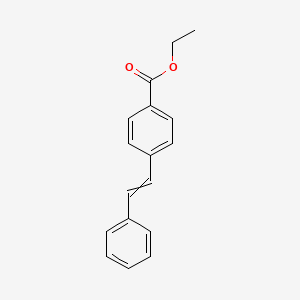

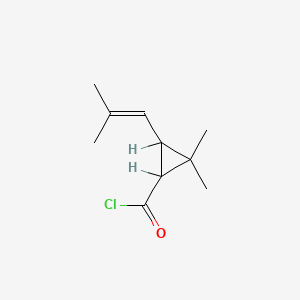

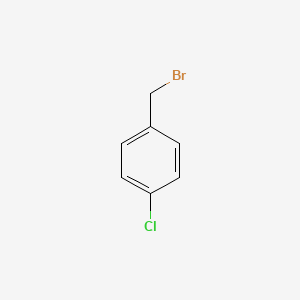

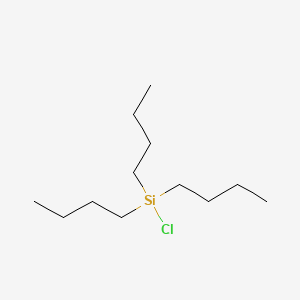

Synthesis routes and methods I

Procedure details

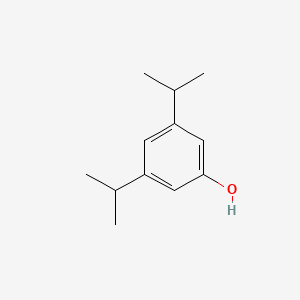

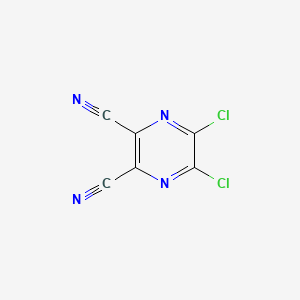

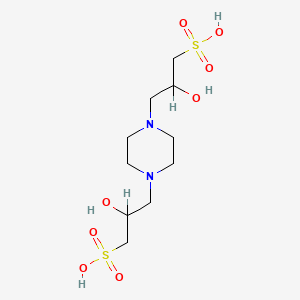

Synthesis routes and methods II

Procedure details

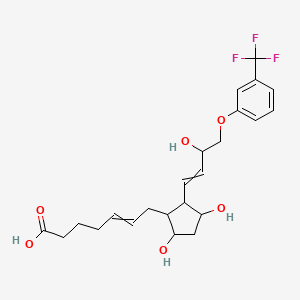

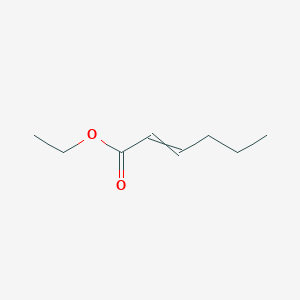

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

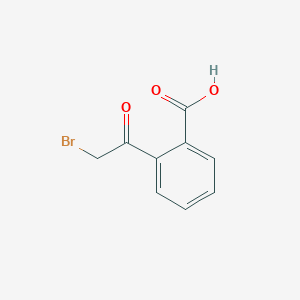

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.